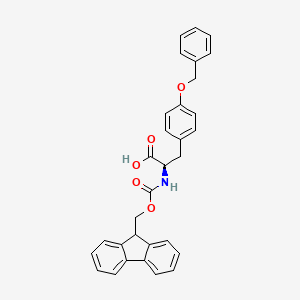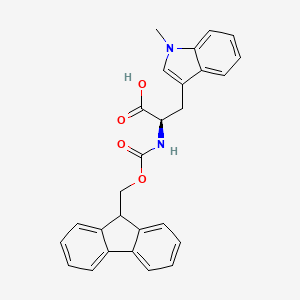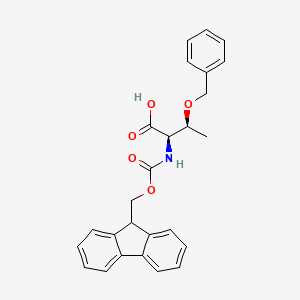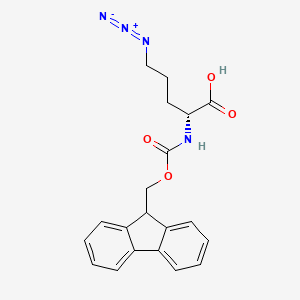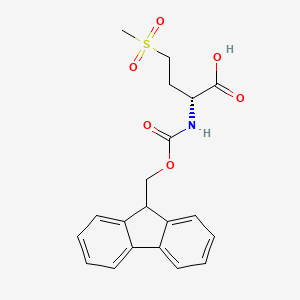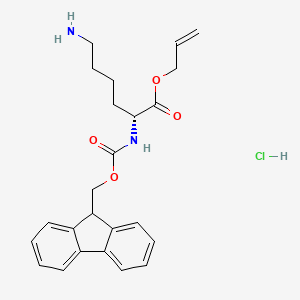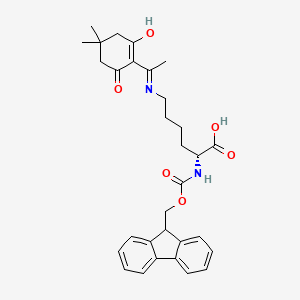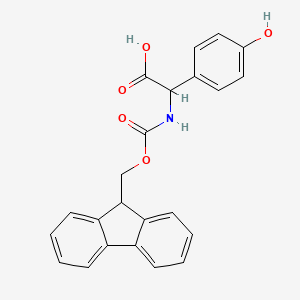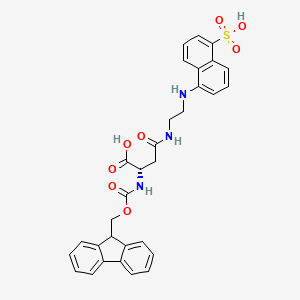
Fmoc-Asp(Edans)-OH
Descripción general
Descripción
Fmoc-Asp(Edans)-OH, also known as Fmoc-Aspartic Acid-EDANS, is a synthetic amino acid used in organic chemistry and biochemistry. It is an important building block for peptide synthesis, and is used in a variety of scientific research applications. Fmoc-Asp(Edans)-OH is a fluorescent derivative of aspartic acid, and is used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Prevention of Aspartimide Formation : Fmoc-Asp(Edans)-OH and similar derivatives are used to minimize the formation of aspartimide, a common by-product in peptide synthesis. This is crucial for maintaining the integrity and desired functionality of the synthesized peptides (Mergler et al., 2003).
Development of New Protecting Groups : Research has focused on developing new protecting groups for aspartic acid, which provide better protection against base-catalyzed aspartimide formation in solid phase peptide synthesis (Karlström & Undén, 1996).
Cell Culture Applications : Fmoc-Asp(Edans)-OH dipeptides have been used in creating hydrogels that support the viability and growth of cells, effectively mimicking the integrin-binding RGD peptide of fibronectin. This is significant for tissue engineering and regenerative medicine (Liyanage et al., 2015).
Photocaged Peptide Synthesis : The compound is used in photocaged peptide synthesis, particularly in developing peptides that contain photosensitive groups. This application is significant in creating peptides with controlled release properties (Tang, Cheng, & Zheng, 2015).
Hydrogel Formation : It plays a role in forming peptide-based hydrogels, which can be used for various biomedical applications including drug delivery systems and tissue scaffolds (Adhikari & Banerjee, 2011).
Drug Delivery : Fmoc-Asp(Edans)-OH is utilized in synthesizing oligopeptides for targeted drug delivery, especially to bones. This application is pivotal in developing new treatments for osteoporosis and other bone-related diseases (Sekido et al., 2001).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(Edans)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



